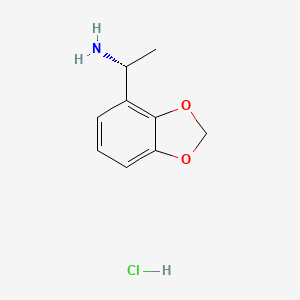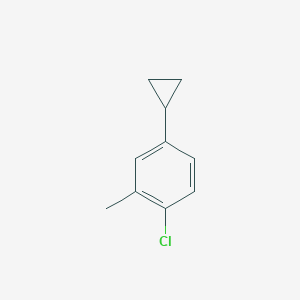
1-Chloro-4-cyclopropyl-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-cyclopropyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-cyclopropyl-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.
Another method involves the chlorination of 4-cyclopropyl-2-methylbenzene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. This reaction is carried out at room temperature and yields this compound as the major product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction is conducted in continuous flow reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-cyclopropyl-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles such as bromine, nitric acid, or sulfuric acid to form substituted derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, typically at elevated temperatures.
Electrophilic Aromatic Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst, or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions, or chromic acid (H₂CrO₄) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-cyclopropyl-2-methylphenol, 4-cyclopropyl-2-methylaniline, or 4-cyclopropyl-2-methylthiophenol.
Electrophilic Aromatic Substitution: Formation of 1-bromo-4-cyclopropyl-2-methylbenzene, 1-nitro-4-cyclopropyl-2-methylbenzene, or 1-sulfonic acid-4-cyclopropyl-2-methylbenzene.
Oxidation: Formation of 4-cyclopropyl-2-methylbenzoic acid.
Scientific Research Applications
1-Chloro-4-cyclopropyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. It serves as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials. It is also used as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-4-cyclopropyl-2-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyclopropyl group can enhance the compound’s binding affinity and specificity for its target, while the chlorine atom can influence its reactivity and stability.
In chemical reactions, the compound’s mechanism of action involves the formation of reactive intermediates, such as carbocations or radicals, which undergo further transformations to yield the desired products. The benzene ring provides a stable framework for these reactions, while the substituents modulate the compound’s reactivity and selectivity.
Comparison with Similar Compounds
1-Chloro-4-cyclopropyl-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-methylbenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
4-Cyclopropyl-2-methylbenzene: Lacks the chlorine atom, affecting its chemical properties and reactivity.
1-Chloro-2-methylbenzene: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the chlorine atom, cyclopropyl group, and methyl group on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-chloro-4-cyclopropyl-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3 |
InChI Key |
BZFDAICEJDSRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


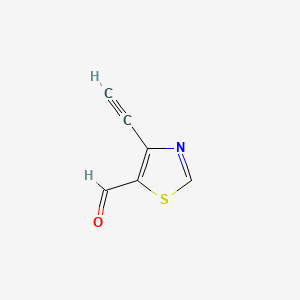

![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)
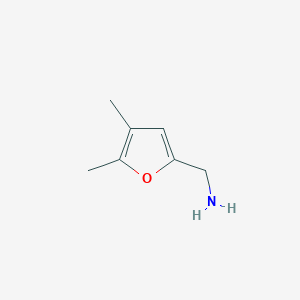
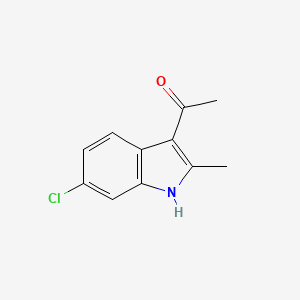

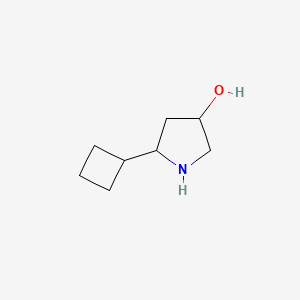
![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)

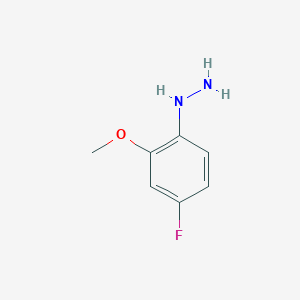
![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)
